molecular formula C26H19ClO7 B15109278 methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate

Cat. No.: B15109278
M. Wt: 478.9 g/mol
InChI Key: GAYQHWNHENQEEV-RMORIDSASA-N
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Description

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate is a complex organic compound that features a unique structure combining benzodioxin, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate typically involves multiple steps. One common approach starts with the preparation of the benzodioxin and benzofuran intermediates. These intermediates are then coupled under specific conditions to form the final product.

For instance, the benzodioxin intermediate can be synthesized from salicylic acid and acetylenic esters, mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The benzofuran intermediate is prepared through a similar multi-step process involving the formation of a benzofuranone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]benzoate
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both benzodioxin and benzofuran moieties in a single molecule is particularly noteworthy, as it allows for a diverse range of chemical transformations and interactions.

Properties

Molecular Formula

C26H19ClO7

Molecular Weight

478.9 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C26H19ClO7/c1-30-26(29)16-4-2-15(3-5-16)12-32-20-6-7-21-22(11-20)34-23(24(21)28)10-17-8-19(27)9-18-13-31-14-33-25(17)18/h2-11H,12-14H2,1H3/b23-10-

InChI Key

GAYQHWNHENQEEV-RMORIDSASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

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